2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a pyrrolidine ring and an isoindole structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of gamma-butyrolactone (GBL) with ammonia or primary amines . This process can be carried out under various conditions, including different temperatures and reaction times, to optimize yield and purity . Another method involves the electrochemical or nascent hydrogen reduction of succinimide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of catalysts and controlled reaction environments can help in achieving higher yields and better quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions for these reactions can vary widely, including different temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: This compound shares a similar pyrrolidine structure and has been studied for its biological activities.
2-(2-Oxopyrrolidin-1-ylethoxy)benzaldehyde:
Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate: This compound is used in pharmaceutical research and has similar structural features.
Uniqueness
What sets 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of the pyrrolidine and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12(15-7-3-4-8-15)9-16-13(18)10-5-1-2-6-11(10)14(16)19/h1-2,5-6H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNUZBZHSRAJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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